molecular formula C27H37ClN4O10 B14478140 (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate CAS No. 65274-79-5

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate

Cat. No.: B14478140
CAS No.: 65274-79-5
M. Wt: 613.1 g/mol
InChI Key: JJMBYTJQLSOFQD-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide and the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with (E)-but-2-enedioic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65274-79-5

Molecular Formula

C27H37ClN4O10

Molecular Weight

613.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H29ClN4O2.2C4H4O4/c1-2-26-19(25)24-14-10-22(11-15-24)7-6-21-8-12-23(13-9-21)18-5-3-4-17(20)16-18;2*5-3(6)1-2-4(7)8/h3-5,16H,2,6-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

JJMBYTJQLSOFQD-LVEZLNDCSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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